N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
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Description
N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide, commonly known as TFB-TMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research. TFB-TMA is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antimicrobial Applications
- Antibacterial Activity Against MRSA : N-substituted phenyl acetamide benzimidazole derivatives have shown significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives being more potent than standard drugs like Sultamicillin. This suggests a potential application in treating resistant bacterial infections (Chaudhari et al., 2020).
Anticancer Activities
- Antitumor Activity : A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against a variety of human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the potential of benzimidazole derivatives in cancer therapy (Yurttaş et al., 2015).
Chemical Synthesis and Characterization
Synthesis and Structural Analysis : A novel compound with a benzimidazole moiety was synthesized and its structure was characterized using various spectroscopic techniques. The detailed structural analysis contributes to the understanding of the chemical properties and potential applications of such compounds (Li Ying-jun, 2012).
Radioligand Imaging : Research on the synthesis of a selective radioligand for imaging the translocator protein with PET has been conducted, demonstrating the versatility of benzimidazole derivatives in medical imaging and diagnostic applications (Dollé et al., 2008).
Antibacterial Synthesis : The synthesis and characterization of benzimidazole-based pyramiding derivatives have shown antibacterial activity, emphasizing the role of these compounds in developing new antimicrobial agents (Gullapelli et al., 2014).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-14-9-5-3-7-12(14)21-15(24)10-23-13-8-4-2-6-11(13)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLJAWLJIMDLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
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